CGRP (CHICKEN)

Osteoblast Biology cAMP Signaling Bone Metabolism

Researchers substituting human or rat CGRP in osteoblast and pancreatic beta-cell assays face significant potency deficits-human α-CGRP produces 33% lower cAMP stimulation in RINm5F cells, and its Gly¹⁴ variant yields 2.5-fold weaker responses in KS-4 preosteoblasts. Chicken CGRP (cCGRP) resolves these deficits with the highest natural potency among CGRP orthologs. • 2.5-fold greater cAMP response vs. human CGRP in KS-4 murine preosteoblasts; equipotency driven by Asp¹⁴ residue. • 587% ± 24% cAMP increase over control in RINm5F beta-cells (vs. 436% for hα-CGRP); EC₅₀ = 20 nM. • Validated vasodilator equipotent with rat CGRP; antagonist cCGRP[8-37] (pA₂ = 7.6) available for receptor blockade. Supplied as lyophilized powder, ≥95% purity, stored at -20°C. Standard B2B global shipping with full documentation.

Molecular Formula C165H260N52O50S2
Molecular Weight 0
CAS No. 114679-42-4
Cat. No. B1181491
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCGRP (CHICKEN)
CAS114679-42-4
Molecular FormulaC165H260N52O50S2
Structural Identifiers
Commercial & Availability
Standard Pack Sizes0.5 mg / 1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

CGRP (Chicken) Overview & Specifications


Calcitonin Gene-Related Peptide (chicken), CAS 114679-42-4, is a 37-amino acid endogenous neuropeptide of the calcitonin family with the single-letter sequence ACNTATCVTHRLADFLSRSGGVGKNNFVPTNVGSKAF-NH₂, featuring an essential intramolecular disulfide bridge between Cys² and Cys⁷ [1]. It exhibits strong structural homology with its mammalian orthologs but possesses key sequence divergences that confer distinct and quantifiably superior biological activity profiles [2]. Chicken CGRP (cCGRP) serves as a high-potency agonist for CGRP receptor pharmacology studies across multiple species, including avian-specific receptor systems (CLR/RAMP1) and mammalian models [3], where its activity consistently surpasses that of human CGRP in cAMP stimulation assays [4].

CGRP (Chicken) Substitution Limitations


Replacing chicken CGRP (cCGRP) with human α-CGRP or rat CGRP introduces significant and quantifiable performance deficits in many common bioassays. The single amino acid substitution at position 14 (Asp in cCGRP vs. Gly in hCGRP) is a primary driver of these differences, as evidenced by the 2.5-fold higher potency of cCGRP in osteoblast models [1]. Furthermore, cCGRP displays a markedly different biphasic dose-response in insulin secretion studies [2] and demonstrates distinct antagonism profiles with truncated peptides like cCGRP[8-37] [3]. Consequently, substituting cCGRP with an alternative ortholog can lead to inaccurate EC₅₀ calculations, skewed interpretation of receptor pharmacology, or compromised assay sensitivity in detection systems. The evidence below quantifies exactly where and why this compound is not interchangeable.

CGRP (Chicken) Comparative Evidence


Superior Osteoblast cAMP Response

Chicken CGRP exhibits approximately 2.5-fold greater biological activity than human CGRP in stimulating cAMP accumulation in murine osteoblast precursor cells. In a direct head-to-head comparison using the KS-4 murine preosteoblast cell line, which expresses functional CGRP receptors but lacks calcitonin responsiveness, human CGRP achieved only 40% of the maximal cAMP response elicited by chicken CGRP [1]. The activity difference is attributed to a single amino acid substitution: replacement of Gly at position 14 in human CGRP with Asp (as found in chicken CGRP) fully restores activity to equipotency with chicken CGRP [2].

Osteoblast Biology cAMP Signaling Bone Metabolism

Superior cAMP Response in Pancreatic Beta-Cells

In RINm5F rat insulinoma cells, chicken CGRP demonstrated superior efficacy in stimulating cAMP accumulation compared to human α-CGRP. At 1.0 μM concentration, chicken CGRP increased cAMP levels to 587% ± 24% of control values, whereas human α-CGRP produced a significantly lower increase of 436% ± 41% of control (p < 0.005) [1]. Chicken CGRP was identified as the most potent peptide tested in this system, exhibiting EC₅₀ values of 20 nM for cAMP accumulation and 10 nM for insulin release, with a correlated dose-response over the 10–1000 nM range [2].

Pancreatic Beta-Cell Insulin Secretion cAMP Signaling Diabetes Research

Mesenteric Vasodilation Equipotency

In the perfused rat mesenteric vascular bed model, chicken CGRP and rat CGRP demonstrated equipotent vasodilator activities, both of which were more potent than human α-CGRP [1]. The study confirmed that the intact disulfide bridge (Cys²–Cys⁷) is essential for vasodilator activity, with (Ala²,⁷)cCGRP exhibiting a 100-fold reduction in potency relative to native cCGRP [2]. Additionally, the truncated fragment cCGRP[8-37] functions as a competitive antagonist with a pA₂ value of 7.6, equipotent to hCGRP[8-37] (pA₂ = 7.4) [3].

Cardiovascular Pharmacology Vasodilation Mesenteric Artery Receptor Pharmacology

Biphasic Insulin Secretion in Beta-Cells

Chicken CGRP elicits a unique biphasic insulin secretory response in RINm5F cells that is not observed with other CGRP orthologs. At low nanomolar concentrations (0.1–1 nM), chicken CGRP produces a reproducible inhibitory effect on insulin secretion, whereas at higher concentrations (10–1000 nM) it elicits a robust stimulatory effect, with maximal stimulation at 1.0 μM reaching 246% ± 22% of control levels [1]. This biphasic response pattern is mediated through a chicken CGRP-preferring receptor present on pancreatic beta-cells, as demonstrated by competitive binding studies showing preferential displacement of ¹²⁵I-[His]hα-CGRP by cCGRP compared to IAPP [2].

Receptor Pharmacology Insulin Secretion Biphasic Response CGRP Receptor Subtypes

Cross-Species Receptor Pharmacology

Chicken CGRP exhibits distinct receptor activation profiles across species, enabling its use as a tool for comparative CGRP receptor pharmacology. The chicken calcitonin receptor-like receptor (CLR), when co-expressed with receptor activity-modifying protein 1 (RAMP1), functions as a high-affinity receptor for chicken CGRP, mediating cAMP/PKA and MAPK/ERK signaling pathway activation [1]. This species-specific receptor-ligand pairing differs from the mammalian system, where non-peptide CGRP antagonists demonstrate >100-fold selectivity for human CGRP receptors over rat, rabbit, and guinea pig receptors [2]. Chicken CGRP can therefore be employed to probe the structural determinants of species-selective receptor pharmacology, including the role of RAMP1 extracellular domains in antagonist binding [3].

Receptor Pharmacology Species Selectivity CLR/RAMP1 Comparative Endocrinology

Structural Basis of Enhanced Potency

The enhanced biological activity of chicken CGRP relative to human CGRP is causally linked to a single amino acid substitution. In chicken CGRP, position 14 is occupied by aspartic acid (Asp), whereas human CGRP contains glycine (Gly) at the corresponding position. Direct comparative analysis demonstrates that [Asp¹⁴]-human CGRP (engineered to contain the chicken residue) achieves equipotency with native chicken CGRP in cAMP stimulation assays, whereas native human CGRP exhibits only 40% of this activity [1]. Conversely, replacement of Asp¹⁴ in chicken CGRP with Gly (as in human CGRP) results in substantial reduction of activity, confirming the critical role of this residue in determining potency [2]. The disulfide bridge (Cys²–Cys⁷) and C-terminal Phe³⁷ are also essential, with truncation or modification reducing activity to 0.1% of native cCGRP [3].

Structure-Activity Relationship Peptide Engineering CGRP Analog Design Receptor Binding

CGRP (Chicken) Validated Applications


Osteoblast Biology & Bone Metabolism

Chicken CGRP is the optimal agonist for studying CGRP receptor signaling in osteoblast and preosteoblast model systems. In KS-4 murine preosteoblast cells, chicken CGRP produces a cAMP response 2.5-fold greater than human CGRP, making it the preferred ligand for maximizing signal amplitude and ensuring robust detection of receptor-mediated effects [1]. The peptide's Asp¹⁴ residue has been causally linked to this enhanced potency, and [Asp¹⁴]-human CGRP analogs achieve equipotency with native chicken CGRP [2]. For laboratories investigating CGRP's role in bone formation, calcium homeostasis, or osteoblast differentiation, chicken CGRP provides the highest available potency among natural CGRP orthologs in this assay system.

Pancreatic Beta-Cell Signaling & Insulin Secretion

Chicken CGRP serves as the most potent CGRP ortholog for cAMP stimulation and insulin secretion assays in RINm5F pancreatic beta-cells. At 1.0 μM, chicken CGRP increases cAMP accumulation by 587% ± 24% over control, significantly exceeding the 436% ± 41% increase produced by human α-CGRP [1]. The peptide's unique biphasic response—inhibitory at 0.1–1 nM and stimulatory at 10–1000 nM—provides a distinctive pharmacological signature for probing CGRP receptor subtype function and signaling pathway transitions [2]. EC₅₀ values of 20 nM (cAMP) and 10 nM (insulin release) have been validated in this system [3].

Cardiovascular Pharmacology & Vasodilation

Chicken CGRP is a validated vasodilator agent for studies using rat mesenteric vascular bed preparations. In head-to-head comparisons, chicken CGRP demonstrates equipotent vasodilator activity with rat CGRP, and both peptides exhibit greater potency than human α-CGRP in this model [1]. The peptide's truncated fragment, cCGRP[8-37], functions as a competitive antagonist with a pA₂ value of 7.6, offering a species-matched tool for receptor blockade experiments [2]. The 100-fold potency reduction observed with the (Ala²,⁷) disulfide-disrupted analog confirms the essential role of the N-terminal ring structure and validates chicken CGRP as a reliable reference agonist for SAR studies [3].

Comparative CGRP Receptor Pharmacology

Chicken CGRP is an indispensable reference ligand for laboratories characterizing species-specific differences in CGRP receptor pharmacology. The chicken CLR/RAMP1 receptor complex has been molecularly cloned and functionally validated as a high-affinity receptor for chicken CGRP, mediating both cAMP/PKA and MAPK/ERK signaling pathways [1]. Because non-peptide CGRP antagonists exhibit >100-fold selectivity for human receptors over rat, rabbit, and guinea pig receptors, chicken CGRP provides a critical tool for cross-species comparative studies that elucidate the structural determinants of antagonist binding [2]. The peptide's defined structure-activity relationships—particularly the Asp¹⁴/Gly¹⁴ potency determinant—enable rational design of chimeric and mutant CGRP analogs for probing receptor-ligand interactions [3].

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